molecular formula C16H19N3O4S2 B14347640 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate CAS No. 91223-87-9

7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate

Cat. No.: B14347640
CAS No.: 91223-87-9
M. Wt: 381.5 g/mol
InChI Key: CPXYIZVLOXCIKT-UHFFFAOYSA-M
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Description

7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with dimethylamine under controlled conditions to introduce the dimethylamino group. This is followed by further reactions to form the iminium ion and subsequent treatment with sulfuric acid to obtain the hydrogen sulfate salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iminium ion to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines.

Scientific Research Applications

7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes and proteins, affecting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar structural features.

    Dimethylaminophenothiazine: A derivative with comparable chemical properties.

    Phenothiazine Sulfate: Another sulfate salt with related applications.

Uniqueness

7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable iminium ions and interact with biological macromolecules sets it apart from other similar compounds.

Properties

CAS No.

91223-87-9

Molecular Formula

C16H19N3O4S2

Molecular Weight

381.5 g/mol

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C16H18N3S.H2O4S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-5(2,3)4/h5-10H,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

CPXYIZVLOXCIKT-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.OS(=O)(=O)[O-]

Origin of Product

United States

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